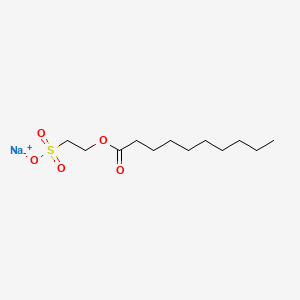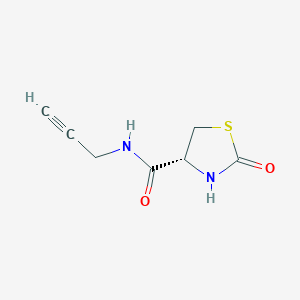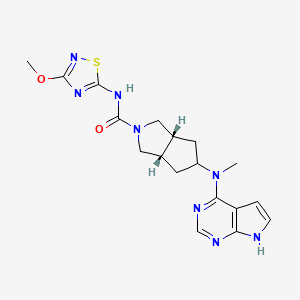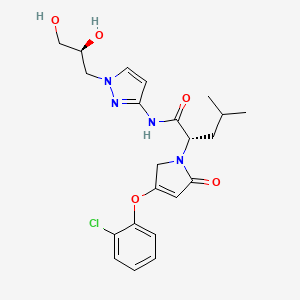
Sodium caproyl isethionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium caproyl isethionate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Thermal Degradation and Manufacturing Processes
- Sodium lauroyl isethionate, a variant closely related to sodium caproyl isethionate, is commonly used in personal care formulations. Research highlights the importance of controlling thermal degradation during manufacturing. Elevated temperatures can significantly compromise the product's performance, efficiency, color, and odor. Studies suggest that manufacturing under inert conditions with a maximum temperature of 250 °C is necessary to maintain product quality and avoid significant degradation (Jeraal, Roberts, Mcrobbie, & Harbottle, 2019).
Physicochemical Characterization
- The physicochemical properties of sodium lauroyl isethionate, another variant, have been studied to understand its solubility, crystallizability, and surface tension characteristics. These studies are critical for improving its application in personal care products. Surface tension measurements, for instance, help in determining the optimal concentration for effective use (Jeraal, Roberts, Mcrobbie, & Harbottle, 2017).
Lipase Activity Measurement
- Sodium caproyl isethionate has been used in the synthesis of caproyl esters for the purpose of measuring lipase activity in milk. This application is significant in understanding the biochemical properties of milk and its derivatives (Forster, Jensen, & Plath, 1955).
Improvement of Intestinal Absorption
- Sodium caprate, closely related to sodium caproyl isethionate, has been researched for its role in enhancing the permeability of drugs across intestinal epithelial layers. This property is crucial for improving drug delivery systems, particularly for oral administration of certain medications (Lindmark et al., 1998).
Analysis in Soap Production
- The determination of sodium isethionate in soap production streams is crucial for quality control. Analytical methods like suppressed ion chromatography have been used for this purpose, ensuring the consistent quality of soap products (Rasmussen, Omelczenko, & McPherson, 1993).
Enhancement of Cornstarch Adhesion
- Phosphorylation/caproylation of cornstarch, which involves sodium caproyl isethionate, has been explored to improve its adhesion to polylactic acid and cotton fibers. This has implications for applications in various industrial processes, including textile production (Li et al., 2019).
Solubilization in Detergent Systems
- Sodium cocoyl isethionate, a related compound, has been studied for its solubilization properties in water, which is essential for its use in liquid detergent systems. Understanding its solubility behavior is key to developing effective cleansing products (Sun, Parr, & Erickson, 2003).
Biomedical Imaging Applications
- Sodium MRI, which could involve sodium caproyl isethionate, offers potential biomedical applications such as in vivo tissue viability assessment and cell integrity analysis. This technique is important in diagnostic imaging and understanding the prognosis of diseases (Madelin & Regatte, 2013).
Eigenschaften
CAS-Nummer |
29454-06-6 |
|---|---|
Produktname |
Sodium caproyl isethionate |
Molekularformel |
C12H23NaO5S |
Molekulargewicht |
302.36 |
IUPAC-Name |
sodium;2-decanoyloxyethanesulfonate |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-12(13)17-10-11-18(14,15)16;/h2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
BUGBPNOGBVBQSY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium caproyl isethionate; Decanoic acid, 2-sulfoethyl ester, sodium salt; 7K2K7966IN; Decanoic acid, 2-sulfoethyl ester, sodium salt (1:1). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)


![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)


